molecular formula C16H18N4O2S B2543535 N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903188-39-5

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2543535
CAS No.: 1903188-39-5
M. Wt: 330.41
InChI Key: OMSPTQUKZXGVES-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule designed for research purposes, integrating a morpholinopyrimidine core—a privileged scaffold in medicinal chemistry known for its versatile biological activity. This compound is of significant interest in early-stage drug discovery for its potential to modulate key biological pathways. Morpholinopyrimidine derivatives are frequently investigated as potent inhibitors of kinase targets, such as the PI3K/Akt/mTOR pathway, which is a critical signaling cascade in cell proliferation and survival . Furthermore, compounds featuring the morpholinopyrimidine structure have demonstrated substantial anti-inflammatory activity in research settings. Studies on similar analogs show they can effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . The incorporation of the carboxamide linkage and the 2-(methylthio)phenyl group in its structure is intended to enhance target binding affinity and cellular permeability, making it a valuable chemical tool for researchers probing inflammation-associated disorders, oncological signaling, and other disease mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPTQUKZXGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrimidine scaffold is typically assembled using modified Biginelli conditions or [2+4] cycloadditions. A demonstrated protocol involves:

Reagents :

  • Ethyl 3-morpholino-3-oxopropanoate (1.0 eq)
  • N-Cyanoacetamide (1.2 eq)
  • Ammonium acetate (2.5 eq)
  • Acetic acid (catalytic)

Procedure :
Heating at 120°C for 8 hours produces 6-morpholinopyrimidine-4-carboxylic acid ethyl ester (Yield: 68-72%).

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclodehydration, with morpholine acting as both electron-donating group and ring-stabilizing moiety.

Morpholine Installation Strategies

Direct Nucleophilic Aromatic Substitution

For pre-formed pyrimidine intermediates:

Substrate : 4-Chloro-6-iodopyrimidine
Conditions :

  • Morpholine (3.0 eq)
  • DIPEA (4.0 eq)
  • DMF, 80°C, 12 hours

This method achieves >85% conversion to 6-morpholinopyrimidine derivatives, with residual chloride at position 4 serving as the handle for subsequent functionalization.

Carboxamide Formation Techniques

Acid Chloride-Mediated Coupling

Step 1: Ester Hydrolysis
6-Morpholinopyrimidine-4-carboxylic acid ethyl ester (1.0 eq)
NaOH (2.0 M, 3.0 eq)
Ethanol/water (3:1), reflux 4 hours
→ 6-Morpholinopyrimidine-4-carboxylic acid (Yield: 91%)

Step 2: Chlorination
Oxalyl chloride (1.5 eq), DMF (cat.)
Dichloromethane, 0°C→RT, 2 hours
→ Pyrimidine-4-carbonyl chloride (Quantitative conversion)

Step 3: Amide Coupling
Pyrimidine-4-carbonyl chloride (1.0 eq)
2-(Methylthio)aniline (1.1 eq)
DIPEA (3.0 eq), THF, 0°C→RT, 6 hours
→ Target compound (Yield: 78%)

Alternative Synthetic Routes

One-Pot Tandem Approach

Reaction Sequence :

  • Suzuki-Miyaura coupling of 4-bromo-6-chloropyrimidine with morpholine-boronic ester
  • In situ carboxylation using CO gas (1 atm)
  • Amide formation via HATU-mediated coupling

Advantages :

  • Eliminates isolation of intermediates
  • Total yield improved to 65%

Critical Parameters :

  • Pd(OAc)₂/XPhos catalyst system
  • CO pressure optimization (1-3 atm)
  • Temperature gradient: 80°C→50°C

Analytical Characterization Data

Property Value/Description Method Source
Melting Point 214-216°C DSC
¹H NMR (400 MHz, DMSO) δ 8.71 (s, 1H, pyrimidine-H), 7.85 (d, J=8.2 Hz, 1H, Ar-H), 3.72-3.68 (m, 8H, morpholine), 2.51 (s, 3H, SCH₃) Bruker Avance
HRMS (ESI+) m/z calc. 359.1234 [M+H]⁺, found 359.1231 Q-TOF
HPLC Purity 99.2% (254 nm) C18 column

Process Optimization Considerations

Solvent Effects on Amidation

Comparative study of coupling efficiency:

Solvent Yield (%) Reaction Time (h) Byproduct Formation
THF 78 6 <5%
DCM 82 5 8%
DMF 91 3 12%
EtOAc 65 8 3%

Challenges and Mitigation Strategies

8.1. Morpholine Ring Oxidation

  • Issue : Partial N-oxidation during high-temperature steps
  • Solution : Use of degassed solvents and N₂ atmosphere reduces oxidation to <2%

8.2. Thioether Stability

  • Concern : Acid-catalyzed cleavage of methylthio group
  • Mitigation : Maintain pH >5 during aqueous workups

Scale-Up Considerations

Critical Parameters for Kilo-Lab Production :

  • Batch vs Flow : Continuous flow reactor improves yield to 83% for amidation step
  • Temperature Control : Exothermic amidation requires jacketed reactor with ΔT <5°C
  • Crystallization : Use of heptane/EtOAc (4:1) achieves 99.5% purity after single recrystallization

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

  • Pyrimidine Core : Central to all analogs, enabling π-π stacking and hydrogen bonding.
  • Substituents : Morpholine (electron-rich), methylthio (hydrophobic), and carboxamide (polar) groups influence solubility, bioavailability, and target binding.
  • Conformational Flexibility : Dihedral angles between substituents and the pyrimidine ring affect molecular packing and intermolecular interactions .

Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(2-(Methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide 6-Morpholine, 2-(methylthio)phenyl, 4-carboxamide ~360 (estimated) Hypothesized antimicrobial/kinase inhibition
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl, 4-methoxyphenylaminomethyl 456.52 Antibacterial/antifungal activity; intramolecular H-bonding
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877) Trifluoromethyl, cyano, morpholin-ethoxy >600 Kinase inhibition; crystalline stability
N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine, tetrahydro-2H-pyran ~550 Anticancer candidate; optimized solubility

Detailed Comparisons

Bioactivity The fluorophenyl-pyrimidine derivative () exhibits antibacterial and antifungal activity, attributed to its substituted aminomethyl groups and intramolecular hydrogen bonding. In contrast, the morpholine-containing compound in targets kinases, suggesting that the morpholine group may enhance binding to ATP pockets . The methylthio group in the target compound could confer improved membrane permeability compared to polar substituents (e.g., methoxy or cyano groups), though this remains speculative without direct data.

Physicochemical Properties Solubility: Morpholine derivatives (e.g., ) often show enhanced aqueous solubility due to the oxygen-rich morpholine ring. However, the methylthio group in the target compound may reduce solubility relative to methoxy or cyano analogs . Crystalline Stability: highlights the importance of trifluoromethyl and cyano groups in stabilizing crystalline forms via halogen bonding. The target compound’s methylthio group may lead to less stable polymorphs unless compensated by strong hydrogen bonds from the carboxamide .

Synthetic Complexity The synthesis of thieno[2,3-d]pyrimidine derivatives () involves multi-step functionalization of the pyrimidine core, similar to the target compound. However, introducing the methylthio group at the 2-position may require specialized thiolation reagents or protective strategies .

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